Prrvrlk

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

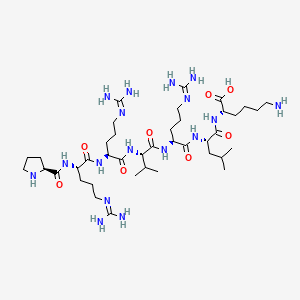

C40H77N17O8 |

|---|---|

Molecular Weight |

924.1 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C40H77N17O8/c1-22(2)21-29(35(62)55-28(37(64)65)11-5-6-16-41)56-33(60)26(14-9-19-50-39(44)45)54-36(63)30(23(3)4)57-34(61)27(15-10-20-51-40(46)47)53-32(59)25(13-8-18-49-38(42)43)52-31(58)24-12-7-17-48-24/h22-30,48H,5-21,41H2,1-4H3,(H,52,58)(H,53,59)(H,54,63)(H,55,62)(H,56,60)(H,57,61)(H,64,65)(H4,42,43,49)(H4,44,45,50)(H4,46,47,51)/t24-,25-,26-,27-,28-,29-,30-/m0/s1 |

InChI Key |

NNUQRWCIMHYXGY-FLMSMKGQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Prrvrlk

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prrvrlk is a recently identified, naturally derived alkaloid with potent and selective inhibitory activity against distinct classes of serine/threonine kinases. Its discovery from the marine tunicate Aplidium sp. has opened new avenues for the development of targeted therapeutics, particularly in oncology. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its mechanism of action as a protein kinase inhibitor.

Discovery of this compound

The discovery of this compound was the result of a high-throughput screening campaign aimed at identifying novel inhibitors of the J-PKAcα kinase, an oncogenic fusion protein that is a key driver in fibrolamellar hepatocellular carcinoma (FLHCC). A prefractionated natural product library from the National Cancer Institute's Program for Natural Product Discovery (NPNPD) was screened, leading to the identification of a highly active fraction from an extract of the marine tunicate Aplidium sp.[1]. Subsequent bioassay-guided purification of this fraction led to the isolation of two novel alkaloids, with the more potent designated as this compound (analogous to aplithianine A)[1].

Quantitative Biological Data

This compound has demonstrated potent inhibitory activity against several protein kinases. The following tables summarize its in vitro inhibitory concentrations.

Table 1: Inhibitory Activity of this compound against J-PKAcα and Wild-Type PKA

| Target Kinase | IC50 (nM) |

| J-PKAcα | ~1000 |

| Wild-Type PKA | 84 |

Data derived from primary screening and kinome profiling assays.[1]

Table 2: Kinome Profiling of this compound against a Panel of 370 Kinases

| Kinase Family | Representative Kinase | IC50 (nM) |

| CLK | CLK1 | 11 |

| CLK2 | 25 | |

| CLK4 | 15 | |

| PKG | PKG1α | 90 |

| PKG1β | 75 |

This compound shows potent inhibition of select serine/threonine kinases in the CLK and PKG families.[1]

Experimental Protocols

1. High-Throughput Screening (HTS) for J-PKAcα Inhibitors

-

Objective: To identify inhibitors of J-PKAcα catalytic activity from a natural product library.

-

Assay Principle: A biochemical assay measuring the phosphorylation of a substrate peptide by the J-PKAcα enzyme. The assay utilizes a fluorescence-based detection method to quantify kinase activity.

-

Procedure:

-

The NPNPD prefractionated natural product library was screened at a concentration of 5 µg/mL.

-

J-PKAcα enzyme, substrate peptide, and ATP were incubated in a 384-well plate format.

-

Test compounds (fractions from the library) were added to the wells.

-

The reaction was allowed to proceed for 60 minutes at room temperature.

-

A developing reagent containing a phosphospecific antibody conjugated to a fluorophore was added.

-

Fluorescence intensity was measured using a plate reader. A decrease in fluorescence indicated inhibition of kinase activity.

-

Active fractions were selected for further analysis.

-

2. Total Synthesis of this compound

-

Objective: To develop an efficient chemical synthesis of this compound to enable further biological evaluation.

-

Synthetic Strategy: A four-step total synthesis was developed.[1]

-

Key Steps:

-

Step 1: Synthesis of the Pyrrolo-imidazole Core: Condensation of 2-amino-1H-imidazole-4-carbaldehyde with a substituted propargylamine to form the core heterocyclic structure.

-

Step 2: Cyclization and Aromatization: A gold-catalyzed cyclization followed by oxidation to yield the aromatic pyrrolo[2,3-d]imidazole scaffold.

-

Step 3: Introduction of the Side Chain: Suzuki coupling of a boronic acid derivative to the pyrrolo[2,3-d]imidazole core to introduce the side chain.

-

Step 4: Deprotection: Removal of protecting groups to yield the final product, this compound.

-

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of protein kinase A (PKA). X-ray crystallography studies have revealed that this compound binds to the ATP-binding pocket of the PKA catalytic subunit (PKAcα), thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

The PKA signaling pathway is a crucial regulator of numerous cellular processes. The binding of an extracellular signaling molecule to a G-protein coupled receptor (GPCR) activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These catalytic subunits can then phosphorylate a wide array of downstream target proteins, modulating their activity.

Caption: PKA Signaling Pathway and Inhibition by this compound.

Experimental Workflow: From Discovery to Synthesis

The overall workflow for the identification and development of this compound is depicted below. This process begins with high-throughput screening of a natural product library and progresses through hit validation, isolation and characterization of the active compound, and finally, the development of a total synthesis route.

Caption: Workflow for the Discovery and Development of this compound.

This compound represents a promising new scaffold for the development of selective kinase inhibitors. Its novel chemical structure and potent biological activity make it an attractive candidate for further preclinical and clinical development. The efficient total synthesis of this compound will facilitate the generation of analogues for structure-activity relationship studies, which will be crucial for optimizing its pharmacological properties. The detailed understanding of its mechanism of action provides a solid foundation for its future development as a targeted therapeutic agent.

References

An In-depth Technical Guide on PRRVRLK: Biological Function and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract: PRRVRLK is a key peptide sequence identified as the N-terminal nuclear localization signal (NLS) of Interferon Regulatory Factor 5 (IRF5).[1][2][3] IRF5 is a transcription factor that plays a pivotal role in the innate and adaptive immune systems, regulating the expression of proinflammatory cytokines and type I interferons.[1][4] Dysregulation of IRF5 activity is associated with autoimmune diseases such as systemic lupus erythematosus (SLE). Consequently, the this compound sequence has emerged as a critical target for therapeutic intervention, with peptide mimetics designed to inhibit IRF5 nuclear translocation showing promise in preclinical models. This guide provides a comprehensive overview of the biological function of this compound, its role in IRF5-mediated signaling pathways, and its potential as a therapeutic target.

Core Biological Function of this compound

The primary biological function of the this compound sequence is to act as a nuclear localization signal, directing the IRF5 protein from the cytoplasm into the nucleus. In an inactive state, IRF5 resides in the cytoplasm. Upon activation by upstream signaling events, such as those initiated by Toll-like receptors (TLRs), a conformational change in IRF5 exposes the this compound nuclear localization signal. This allows for the translocation of IRF5 into the nucleus, where it can bind to the promoters of target genes and initiate their transcription.

IRF5 is a key regulator of various immune responses, including:

-

Antiviral defense: IRF5 is involved in the production of type I interferons in response to viral infections.

-

Inflammation: It controls the expression of numerous proinflammatory cytokines, such as IL-6, TNF-α, and IL-12.

-

Immune cell function: IRF5 is predominantly expressed in immune cells like monocytes, B cells, and dendritic cells, where it governs their activation and function.

This compound in IRF5 Signaling Pathways

The this compound sequence is integral to the signaling pathways that lead to IRF5 activation and subsequent gene expression.

IRF5 Activation and Nuclear Translocation Pathway:

This pathway illustrates that upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by pattern recognition receptors like TLRs, a signaling cascade is initiated. This leads to the phosphorylation and activation of IRF5, exposing the this compound nuclear localization signal and facilitating its entry into the nucleus to regulate gene expression.

Quantitative Data on this compound-Related Interactions

Peptide mimetics targeting the this compound sequence have been developed to inhibit IRF5 activity. The binding affinities of some of these inhibitors have been characterized.

| Peptide Inhibitor | Target | Binding Affinity (K D ) | Reference |

| N5-1 (this compound-based) | Inactive IRF5 monomer | 98.8 nM |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement:

This protocol is a generalized representation based on the methodologies often used to determine the binding kinetics of peptide inhibitors to their target proteins.

Objective: To determine the binding affinity (K D ) of a this compound-based peptide inhibitor (e.g., N5-1) to full-length inactive IRF5.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Recombinant full-length human IRF5 protein

-

This compound-based peptide inhibitor

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Chip Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject the recombinant IRF5 protein over the activated surface to achieve the desired immobilization level.

-

Deactivate the remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the this compound-based peptide inhibitor in running buffer.

-

Inject the peptide solutions over the immobilized IRF5 surface, starting with the lowest concentration.

-

Include buffer-only injections for baseline subtraction.

-

Regenerate the sensor surface between each peptide injection using a suitable regeneration solution.

-

-

Data Analysis:

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (k a ) and dissociation (k d ) rate constants.

-

Calculate the equilibrium dissociation constant (K D ) as k d /k a .

-

Experimental Workflow for SPR:

Therapeutic Implications and Drug Development

The central role of IRF5 in inflammatory and autoimmune diseases makes it an attractive target for drug development. The this compound sequence, being essential for IRF5's nuclear translocation and function, presents a specific and promising target.

References

- 1. Inhibition of IRF5 hyperactivation protects from lupus onset and severity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20200071370A1 - Cell penetrating peptides that inhibit irf5 nuclear localization - Google Patents [patents.google.com]

- 3. Interferon Regulatory Factor 5 in the Pathogenesis of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2017044855A2 - Cell penetrating peptides that inhibit irf5 nuclear localization - Google Patents [patents.google.com]

Homologs of Prrvrlk in different species

An In-depth Technical Guide to the Homologs of Vaccinia-Related Kinases (VRKs) and their Role in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vaccinia-Related Kinase (VRK) family represents a unique branch of serine/threonine kinases that diverged early from the Casein Kinase I (CKI) family[1]. This family of kinases is named for its sequence homology to the B1R kinase encoded by the vaccinia virus[1][2]. In mammals, the family consists of two active kinases, VRK1 and VRK2, and a pseudokinase, VRK3[2][3]. These kinases are crucial regulators of a multitude of cellular processes, including cell cycle progression, chromatin remodeling, nuclear envelope dynamics, apoptosis, and the DNA damage response. Their functional significance is underscored by the observation that the vaccinia virus B1 kinase can be functionally complemented by human VRK1, indicating a shared substrate specificity and a viral strategy of mimicking host cellular pathways.

This guide provides a comprehensive overview of the homologs of the VRK family across different species, their functional roles, associated signaling pathways, and the experimental methodologies used to study them. A potential link to proline-rich (PRR) signaling motifs, which are key mediators of protein-protein interactions in signaling pathways, is also explored.

Homologs of the VRK Family

Homologous genes can be categorized as orthologs (genes in different species that evolved from a common ancestral gene) or paralogs (genes within the same species that arose from a gene duplication event). The mammalian VRK family members (VRK1, VRK2, and VRK3) are paralogs of each other. Orthologs of VRKs have been identified in a wide range of metazoans.

Quantitative Data on VRK Homologs

The following table summarizes key information about the human VRK family members and their viral homolog. Sequence identity percentages are typically determined through pairwise sequence alignments using tools like BLASTp. While the search results state there is ~40% sequence identity between the vaccinia virus B1 kinase and the VRK family, specific percentages between individual homologs across different species would require detailed bioinformatic analysis beyond the scope of this guide.

| Protein | Organism | Subcellular Localization | Key Functions | Notes |

| VRK1 | Human | Nucleus | Cell cycle control, Chromatin condensation, Transcription regulation, DNA damage response | Overexpression is associated with tumor growth. |

| VRK2 | Human | Endoplasmic Reticulum, Mitochondria, Cytoplasm, Nucleus | Regulation of JNK signaling pathway, Apoptosis | Has two splice variants with different localizations. |

| VRK3 | Human | Nucleus | Pseudokinase (enzymatically inert) | Contains substitutions in key catalytic residues. |

| B1 Kinase | Vaccinia Virus | Viral replication factories in cytoplasm | Viral DNA replication | Shares substrate specificity with cellular VRKs. |

Signaling Pathways Involving VRKs

VRKs are integral components of multiple signaling pathways, often acting as upstream regulators of key cellular events.

VRK1 in DNA Damage Response

VRK1 is an early responder to DNA double-strand breaks induced by ionizing radiation. It is activated and subsequently phosphorylates several downstream targets, including the tumor suppressor p53 and the scaffold protein 53BP1, to facilitate the assembly of DNA repair foci.

VRK2 and the JNK Signaling Pathway

VRK2 is known to interact with and regulate components of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, apoptosis, and inflammation.

The Role of Proline-Rich Motifs in VRK-Mediated Signaling

Proline-rich motifs (PRMs) are short amino acid sequences that are prevalent in signaling proteins and mediate protein-protein interactions. Domains such as SH3, WW, and EVH1 recognize and bind to specific PRMs, facilitating the assembly of signaling complexes. While direct, widespread interaction between VRKs and PRM-containing proteins is not yet firmly established, the nature of VRKs as signaling hubs suggests that such interactions are plausible for regulating their activity or localizing them to specific cellular compartments. For instance, scaffold proteins containing PRMs could bring VRKs into proximity with their substrates.

Experimental Protocols for Studying VRK Homologs

A variety of experimental techniques are employed to identify and characterize protein homologs and their interactions.

Identifying Homologs

-

BLAST (Basic Local Alignment Search Tool): Used to find regions of local similarity between sequences. A protein sequence of a known VRK can be used to search protein databases of different species to identify putative orthologs.

-

Multiple Sequence Alignment: Programs like Clustal Omega or MUSCLE are used to align multiple VRK sequences from different species to identify conserved domains and residues.

-

Phylogenetic Analysis: Construction of phylogenetic trees based on sequence alignments helps to understand the evolutionary relationships between VRK homologs.

Characterizing Protein-Protein Interactions

-

Yeast Two-Hybrid (Y2H): A genetic method to screen for protein-protein interactions. A VRK protein can be used as "bait" to screen a cDNA library for interacting "prey" proteins.

-

Co-immunoprecipitation (Co-IP): An antibody-based technique to isolate a protein of interest (e.g., a VRK) from a cell lysate and identify its binding partners.

-

Mass Spectrometry (MS): Often used in conjunction with Co-IP or affinity purification to identify the components of protein complexes.

Investigating Signaling Pathways

-

Kinase Assays: In vitro assays to determine the kinase activity of VRKs on putative substrates. This typically involves incubating the purified kinase with the substrate and radiolabeled ATP, followed by detection of substrate phosphorylation.

-

Western Blotting: Used to detect the presence and phosphorylation status of specific proteins in cell lysates following experimental treatments (e.g., DNA damage) to map out signaling cascades.

-

CRISPR/Cas9 or siRNA-mediated Knockdown/Knockout: These techniques are used to deplete the expression of a specific VRK to study the functional consequences and its role in a particular signaling pathway.

Conclusion and Future Directions

The Vaccinia-Related Kinases are a fascinating family of enzymes with deep evolutionary roots and critical functions in cellular signaling. Their homology to viral kinases highlights a co-evolutionary arms race and provides a unique window into essential host cell processes. Future research will likely focus on elucidating the full spectrum of VRK substrates, understanding the regulatory mechanisms that control their activity, and exploring their potential as therapeutic targets in diseases such as cancer. The development of specific small-molecule inhibitors for VRK1 and VRK2 is a particularly active area of research with significant promise for drug development. Further investigation into the interplay between VRKs and proteins containing proline-rich motifs will undoubtedly reveal new layers of complexity in the signaling networks that govern cellular life.

References

- 1. Emerging biological functions of the vaccinia-related kinase (VRK) family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of three paralogous members of the Mammalian vaccinia related kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. VRK1 as a synthetic lethal target in VRK2 promoter–methylated cancers of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Prolactin Receptor (PRLR) Protein-Protein Interaction Network

A Note on Protein Nomenclature: The protein "Prrvrlk" referenced in the initial query did not yield results in comprehensive database searches. Based on the context of protein-protein interaction networks and signaling pathways, this document will focus on the Prolactin Receptor (PRLR) , as "this compound" is likely a typographical error. PRLR is a well-characterized transmembrane receptor with a rich and complex network of protein-protein interactions crucial to numerous physiological processes.

Audience: This technical guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of PRLR signaling and its associated protein-protein interaction network.

Introduction to the Prolactin Receptor (PRLR)

The Prolactin Receptor (PRLR) is a single-pass transmembrane protein belonging to the type I cytokine receptor superfamily[1]. It plays a pivotal role in mediating the effects of prolactin (PRL), a pleiotropic hormone involved in lactation, reproduction, metabolism, and immune regulation. PRLR is widely expressed in various tissues, including the mammary glands, pituitary gland, gonads, liver, and immune cells[1]. The receptor lacks intrinsic kinase activity and relies on the recruitment and activation of intracellular signaling partners to transduce the extracellular signal into a cellular response.

The activation of PRLR is initiated by the binding of prolactin, which induces the dimerization of receptor monomers. This conformational change facilitates the recruitment and activation of associated Janus kinases (JAKs), initiating a cascade of downstream signaling events. The PRLR interaction network is central to understanding its diverse biological functions and its role in pathological conditions, including cancer.

The PRLR Protein-Protein Interaction Network

The PRLR signaling cascade is orchestrated by a complex network of protein-protein interactions. These interactions are dynamic and context-dependent, varying with cell type, developmental stage, and the presence of other signaling inputs. The core of the PRLR interactome consists of kinases, phosphatases, adapter proteins, and transcription factors.

Key Interacting Proteins

The following table summarizes the key proteins known to interact with PRLR and their primary functions within the signaling network. While precise quantitative data such as binding affinities are not always readily available in the literature for all interactions, this table provides a functional overview of the core components of the PRLR interactome.

| Interacting Protein | Protein Class | Function in PRLR Signaling | Key References |

| JAK2 (Janus Kinase 2) | Tyrosine Kinase | Constitutively associated with the PRLR intracellular domain. Upon PRL-induced receptor dimerization, JAK2 is activated through autophosphorylation and subsequently phosphorylates the receptor and downstream signaling molecules. | [2] |

| STAT5 (Signal Transducer and Activator of Transcription 5) | Transcription Factor | Recruited to phosphorylated tyrosine residues on the PRLR. Once phosphorylated by JAK2, STAT5 dimerizes, translocates to the nucleus, and regulates the transcription of target genes. | [3][4] |

| PI3K (Phosphoinositide 3-Kinase) | Lipid Kinase | Activates the Akt/mTOR pathway, promoting cell survival and proliferation. | |

| Grb2 (Growth factor receptor-bound protein 2) | Adapter Protein | Links the activated PRLR to the Ras/MAPK signaling pathway via the guanine nucleotide exchange factor SOS. | |

| SOS (Son of Sevenless) | Guanine Nucleotide Exchange Factor | Activates Ras, leading to the activation of the MAPK cascade. | |

| SHP-2 (Src homology region 2 domain-containing phosphatase-2) | Tyrosine Phosphatase | Can act as both a positive and negative regulator of PRLR signaling. | |

| Vav2 | Guanine Nucleotide Exchange Factor | Involved in cytoskeletal rearrangements and cell migration. | |

| Nek3 | Serine/Threonine Kinase | Interacts with Vav2 and is implicated in breast cancer cell motility. | |

| PIKE-A | GTPase | Binds to STAT5a and the C-terminus of the PRLR intracellular domain, selectively mediating STAT5a activation in mammary gland development. |

Stoichiometry of the PRLR Signaling Complex

The initial event in PRLR signaling is the binding of one molecule of prolactin to two molecules of the receptor, forming a trimeric complex. This 1:2 stoichiometry is crucial for the proper apposition of the intracellular domains and the subsequent activation of JAK2. The stoichiometry of the downstream signaling complexes is more dynamic and less well-defined, with the recruitment of various signaling molecules depending on the specific tyrosine phosphorylation patterns on the receptor. Studies using chimeric receptors have demonstrated that the trans-pairing of specific tyrosine residues within the dimerized PRLR intracellular domains is required for efficient signal transduction.

PRLR Signaling Pathways

The activation of PRLR triggers several key signaling pathways that collectively regulate a wide array of cellular processes.

The JAK-STAT Pathway

The canonical and most well-characterized PRLR signaling pathway is the JAK-STAT pathway. Upon prolactin binding and receptor dimerization, associated JAK2 molecules are brought into close proximity and activate each other through autophosphorylation. Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the PRLR. These phosphorylated tyrosines serve as docking sites for the SH2 domains of STAT5 proteins (STAT5a and STAT5b). Recruited STAT5 is then phosphorylated by JAK2, leading to its dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate gene expression.

The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another important signaling cascade activated by PRLR. The activated and phosphorylated PRLR can recruit the adapter protein Grb2, either directly or through Shc. Grb2, in complex with the guanine nucleotide exchange factor SOS, activates the small GTPase Ras. Activated Ras initiates a kinase cascade involving Raf, MEK, and ERK. Phosphorylated ERK can then translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that often promote cell proliferation.

The PI3K/Akt Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical signaling route for cell survival and growth. Upon activation, PRLR can recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger and recruits Akt (also known as Protein Kinase B) to the plasma membrane, where it is activated by other kinases. Activated Akt can then phosphorylate a wide range of substrates, leading to the inhibition of apoptosis and the promotion of cell growth and proliferation.

Experimental Protocols for Studying the PRLR Interaction Network

The elucidation of the PRLR protein-protein interaction network has been made possible through a variety of experimental techniques. Below are detailed methodologies for key experiments used to identify and characterize these interactions.

Co-Immunoprecipitation (Co-IP) for PRLR Interactions

Co-IP is a powerful technique to identify in vivo protein-protein interactions. This protocol is specifically tailored for the study of membrane-bound receptors like PRLR.

Objective: To isolate PRLR and its interacting partners from cell lysates.

Materials:

-

Cells expressing endogenous or tagged PRLR.

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, and protease/phosphatase inhibitor cocktail.

-

Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).

-

Anti-PRLR antibody or antibody against the tag.

-

Protein A/G magnetic beads.

-

Elution Buffer: 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer.

-

Neutralization Buffer: 1 M Tris-HCl pH 8.5.

Procedure:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold Lysis Buffer for 30 minutes with gentle rocking.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (lysate) to a new tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation.

-

Pellet the beads by centrifugation and discard them. This step reduces non-specific binding.

-

-

Immunoprecipitation:

-

Add the anti-PRLR antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C with rotation to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

-

Elution:

-

Elute the protein complexes from the beads using Elution Buffer.

-

If using a glycine buffer, neutralize the eluate immediately with Neutralization Buffer.

-

If using SDS-PAGE sample buffer, boil the beads for 5-10 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification.

-

Membrane Yeast Two-Hybrid (MYTH) System for PRLR Interactions

The conventional yeast two-hybrid system is not suitable for studying interactions involving transmembrane proteins. The Membrane Yeast Two-Hybrid (MYTH) system is a modification that allows for the detection of interactions between membrane-embedded proteins.

Objective: To identify proteins that interact with the intracellular domain of PRLR.

Principle: The bait protein (PRLR intracellular domain) is fused to the C-terminal half of ubiquitin (Cub) and a transcription factor. The prey protein (from a cDNA library) is fused to the N-terminal half of ubiquitin (Nub). If the bait and prey interact, the two halves of ubiquitin reconstitute, which is recognized by ubiquitin-specific proteases. This leads to the cleavage and release of the transcription factor, which then translocates to the nucleus and activates reporter genes.

Procedure Outline:

-

Bait and Prey Plasmid Construction:

-

Clone the intracellular domain of PRLR into the bait vector.

-

Use a pre-made cDNA library in the prey vector.

-

-

Yeast Transformation and Mating:

-

Transform the bait plasmid into a yeast strain of one mating type (e.g., MATa).

-

Transform the prey library into a yeast strain of the opposite mating type (e.g., MATα).

-

Mate the two strains to allow for the co-expression of bait and prey proteins.

-

-

Selection and Screening:

-

Plate the diploid yeast on selective media lacking specific nutrients and containing a reporter substrate (e.g., X-gal for lacZ reporter).

-

Colonies that grow and/or turn blue indicate a positive interaction.

-

-

Identification of Interacting Proteins:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the cDNA insert to identify the interacting protein.

-

Mass Spectrometry-Based Proteomics for Unbiased Interactome Profiling

Mass spectrometry (MS) is a high-throughput technique for identifying the components of protein complexes on a large scale.

Objective: To identify the comprehensive interactome of PRLR.

Procedure Outline:

-

Protein Complex Isolation:

-

Perform an affinity purification of the bait protein (e.g., tagged PRLR) and its interacting partners, similar to the Co-IP protocol but often with more stringent washing steps to reduce background. Tandem Affinity Purification (TAP) is a commonly used method for high-purity complex isolation.

-

-

Protein Digestion:

-

The purified protein complexes are denatured, reduced, alkylated, and then digested into smaller peptides using a protease, typically trypsin.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

The complex mixture of peptides is separated by liquid chromatography.

-

The separated peptides are ionized and analyzed in a tandem mass spectrometer. The first stage of MS measures the mass-to-charge ratio of the peptides, and the second stage fragments the peptides and measures the mass-to-charge ratio of the fragments.

-

-

Data Analysis:

-

The fragmentation spectra are searched against a protein sequence database to identify the peptides.

-

The identified peptides are then used to infer the proteins present in the original complex.

-

Quantitative MS techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, can be used to determine the relative abundance of interacting proteins and to distinguish specific interactors from non-specific background proteins.

-

Conclusion and Future Directions

The Prolactin Receptor protein-protein interaction network is a complex and dynamic system that is central to a multitude of physiological and pathological processes. The core interactions with JAK2 and STAT5 have been extensively studied, providing a solid foundation for understanding the primary signaling outputs of PRLR activation. However, the broader interactome, including transient and cell-type-specific interactions, is still being elucidated.

Future research in this area will likely focus on:

-

Quantitative Interactomics: The application of advanced quantitative mass spectrometry techniques to precisely measure the stoichiometry and dynamics of the PRLR signaling complexes in different cellular contexts.

-

Structural Biology: The determination of high-resolution structures of PRLR in complex with its various signaling partners to provide a detailed understanding of the molecular basis of these interactions.

-

Systems Biology Approaches: The integration of experimental data into computational models to simulate the behavior of the PRLR network and to predict its response to various stimuli and perturbations.

A deeper understanding of the PRLR protein-protein interaction network will undoubtedly open new avenues for the development of targeted therapies for a range of diseases, including breast and prostate cancer, where PRLR signaling is often dysregulated.

References

- 1. Prolactin receptor - Wikipedia [en.wikipedia.org]

- 2. JAK2 - PRLR Interaction Summary | BioGRID [thebiogrid.org]

- 3. Prolactin receptor regulates Stat5 tyrosine phosphorylation and nuclear translocation by two separate pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of the JAK2-STAT5 Pathway by Signaling Molecules in the Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cellular Address of Prrvrlk: A Technical Guide to Subcellular Localization

A comprehensive understanding of a protein's function is intrinsically linked to its subcellular localization. This guide provides a deep dive into the methodologies and conceptual frameworks essential for determining the precise location of proteins like Prrvrlk within a cell. While specific experimental data on "this compound" is not available in the current scientific literature, this paper outlines the established experimental protocols and computational prediction methods that are fundamental to elucidating the subcellular residence of any novel protein.

This technical document is intended for researchers, scientists, and professionals in drug development who are engaged in the characterization of novel proteins. We will explore the key experimental techniques, from foundational microscopy to advanced proteomic approaches, and discuss the bioinformatic tools that complement and guide this research.

Methodologies for Determining Subcellular Localization

The determination of a protein's subcellular location is a multi-faceted process that often involves a combination of experimental and computational approaches. Experimental methods provide direct visual or biochemical evidence of a protein's whereabouts, while computational methods offer predictions based on protein sequence and other features.

Experimental Approaches

A variety of well-established experimental techniques can be employed to identify the subcellular compartment(s) in which a protein resides. These methods can be broadly categorized into imaging techniques and biochemical fractionation followed by protein detection.

Table 1: Overview of Key Experimental Techniques for Subcellular Localization

| Technique | Principle | Advantages | Limitations |

| Immunofluorescence (IF) | Uses fluorescently labeled antibodies to specifically detect the target protein within fixed and permeabilized cells. Co-localization with known organelle markers is assessed by microscopy. | High specificity, provides spatial context within the cell, allows for multiplexing with different organelle markers. | Requires specific and validated antibodies, fixation artifacts can alter protein localization, resolution is limited by the diffraction of light. |

| Fluorescent Protein Tagging (e.g., GFP, RFP) | The gene encoding the protein of interest is fused with a gene for a fluorescent protein. The fusion protein is expressed in cells and its localization is observed in live or fixed cells using fluorescence microscopy. | Allows for visualization in live cells, enabling dynamic studies of protein trafficking. Does not require specific antibodies. | The fluorescent tag may interfere with the normal localization and function of the protein. Overexpression can lead to mislocalization artifacts. |

| Subcellular Fractionation | Cells are lysed and subjected to differential centrifugation to separate major organelles (e.g., nucleus, mitochondria, cytoplasm, microsomes) based on their size and density. The presence of the protein in each fraction is then determined by Western blotting. | Provides a quantitative measure of protein distribution among different organelles. Does not rely on microscopy. | Cross-contamination between fractions can occur. Labile or multi-compartmentalized proteins can be challenging to assign to a single location. |

| Proximity Ligation Assay (PLA) | Detects the close proximity of two molecules. Can be adapted to confirm co-localization of a protein of interest with a known organelle-specific protein. | High specificity and sensitivity, provides a quantifiable signal. | Requires two specific primary antibodies raised in different species. |

| Electron Microscopy (EM) with Immunogold Labeling | Uses antibodies conjugated to gold particles to detect the target protein at the ultrastructural level, providing high-resolution localization. | Very high resolution, allows for precise localization to specific sub-organellar structures. | Technically demanding, requires specialized equipment, provides static images of fixed cells. |

Detailed Experimental Protocol: Immunofluorescence Staining

Immunofluorescence is a cornerstone technique for visualizing the subcellular localization of a protein. The following is a generalized protocol that can be adapted for specific cell types and antibodies.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)

-

Primary antibody specific to the protein of interest

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Culture and Fixation: Grow cells to an appropriate confluency on sterile glass coverslips. Wash the cells with PBS and then fix them with 4% paraformaldehyde for 10-20 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize the cell membranes with Triton X-100 for 5-10 minutes to allow antibodies to access intracellular antigens.

-

Blocking: Wash the cells with PBS and then incubate with blocking buffer for at least 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate the cells with the antibody solution for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells extensively with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate the cells for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash the cells with PBS. Incubate with a nuclear stain like DAPI for 5-10 minutes. Wash again with PBS and then mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Microscopy: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the fluorophores used.

Bioinformatic Prediction of Subcellular Localization

In addition to experimental methods, numerous computational tools can predict the subcellular localization of a protein based on its amino acid sequence.[1][2] These tools often utilize machine learning algorithms trained on large datasets of proteins with experimentally verified localizations.[1][3] They analyze various sequence features, including:

-

Signal Peptides: Short amino acid sequences at the N-terminus that direct proteins to the secretory pathway.

-

Nuclear Localization Signals (NLS): Sequences that target proteins to the nucleus.

-

Mitochondrial Targeting Signals: Peptides that direct proteins to the mitochondria.

-

Overall Amino Acid Composition: Different cellular compartments have distinct protein compositions.[2]

-

Protein Domains and Motifs: The presence of specific functional domains can be indicative of a protein's location.

Table 2: Selected Bioinformatic Tools for Subcellular Localization Prediction

| Tool | Prediction Basis | Organism Specificity |

| PSORT II | Analysis of sorting signals, amino acid composition, and k-nearest neighbors classification. | Animals, Plants, Fungi |

| TargetP | N-terminal sequence analysis for signal peptides, chloroplast transit peptides, and mitochondrial targeting peptides. | Plants, Non-plants |

| DeepLoc | Deep learning model utilizing the entire protein sequence. | Eukaryotes |

| CELLO | Support vector machine (SVM)-based system using n-peptide compositions. | Animals, Plants, Fungi, Gram-negative bacteria |

Visualizing Experimental Workflows and Signaling Pathways

Clear and concise diagrams are crucial for communicating complex biological processes. The following sections provide examples of how Graphviz (DOT language) can be used to create such visualizations.

Experimental Workflow for Subcellular Localization

The following diagram illustrates a typical workflow for determining the subcellular localization of a novel protein, combining both predictive and experimental approaches.

Caption: A typical workflow for determining protein subcellular localization.

Hypothetical Signaling Pathway Involving a Nuclear Protein

Should this compound be identified as a nuclear protein, it could potentially be involved in transcriptional regulation. The following diagram illustrates a generic signaling pathway leading to the activation of a nuclear transcription factor.

Caption: A generic signal transduction pathway leading to gene transcription.

Conclusion

Determining the subcellular localization of a protein is a critical step in understanding its biological role. While specific data for "this compound" is not currently available, the established methodologies and predictive tools outlined in this guide provide a robust framework for such an investigation. A combination of in silico prediction followed by rigorous experimental validation using techniques like fluorescent protein tagging and immunofluorescence is the most effective strategy. The successful elucidation of a protein's location opens the door to a deeper understanding of its function and its potential as a therapeutic target.

References

Unraveling the Regulatory Landscape: A Technical Guide to the Post-Translational Modifications of the Prolactin Receptor

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the post-translational modifications (PTMs) of the Prolactin Receptor (PRLR), a key player in cellular signaling with significant implications in physiology and pathology, including cancer. Understanding the nuances of PRLR regulation through PTMs is critical for the development of novel therapeutics targeting this pathway. This document summarizes the current knowledge on PRLR phosphorylation, glycosylation, and ubiquitination, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Introduction to the Prolactin Receptor (PRLR)

The Prolactin Receptor is a transmembrane protein belonging to the type I cytokine receptor superfamily.[1][2] It mediates the diverse biological effects of prolactin (PRL), a hormone involved in lactation, reproduction, metabolism, and immunoregulation.[1] PRLR itself lacks intrinsic kinase activity and relies on the recruitment and activation of Janus kinase 2 (JAK2) to initiate downstream signaling cascades, primarily the JAK-STAT pathway, but also the MAPK and PI3K/AKT pathways.[1][3] The functional activity and cellular fate of PRLR are intricately regulated by a series of post-translational modifications, which dictate its stability, localization, and signaling capacity.

Key Post-Translational Modifications of PRLR

The prolactin receptor undergoes several critical post-translational modifications that modulate its function. These include phosphorylation, glycosylation, and ubiquitination, each playing a distinct role in the receptor's life cycle and signaling output.

Phosphorylation: The On/Off Switch for Signaling

Upon binding of prolactin, the PRLR dimerizes, leading to the activation of the associated JAK2 kinase. Activated JAK2 then phosphorylates multiple tyrosine residues within the intracellular domain of the PRLR. These phosphotyrosine residues serve as docking sites for various signaling proteins, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).

In addition to tyrosine phosphorylation, serine phosphorylation plays a crucial role in regulating PRLR stability. Specifically, phosphorylation of Serine 349 (S349) is a prerequisite for the subsequent ubiquitination and degradation of the receptor. This phosphorylation event is also dependent on the catalytic activity of JAK2. Another identified phosphorylation site, Threonine 391 (T391) , is implicated in mediating interactions with 14-3-3 proteins, suggesting a role in modulating signaling complexes.

Glycosylation: A Gatekeeper for Receptor Trafficking and Stability

The long isoform of the human PRLR is N-glycosylated at three asparagine residues in its extracellular domain: Asn35, Asn80, and Asn108 . While N-glycosylation is not essential for the intrinsic catalytic activation of the receptor's signaling cascade, it is fundamentally important for the proper folding, stability, and translocation of the receptor to the cell surface.

Studies have shown that the complete removal of these glycosylation sites leads to the accumulation of the receptor in the Golgi apparatus and a significant reduction in its cell surface expression. This indicates that glycosylation acts as a critical quality control checkpoint, ensuring that only correctly folded and mature receptors reach the plasma membrane to bind prolactin.

Ubiquitination: Tagging for Downregulation and Degradation

Ubiquitination is a key mechanism for the downregulation of PRLR signaling. Following prolactin-induced phosphorylation of Serine 349, the receptor is recognized by the SCF(β-TrCP) E3 ubiquitin ligase complex, which mediates its ubiquitination. The PRLR can undergo both monoubiquitination and polyubiquitination, with K63-linked polyubiquitin chains being particularly important for promoting receptor internalization, post-internalization sorting, and eventual degradation via the lysosomal pathway. This process of ubiquitination and subsequent degradation serves as a negative feedback loop to attenuate prolactin signaling.

Quantitative Data on PRLR Post-Translational Modifications

Precise quantification of PTMs is essential for understanding their stoichiometry and impact on receptor function. While comprehensive quantitative data at the protein level remains an active area of research, here we summarize the available quantitative information.

| Modification Type | Site(s) | Quantitative Aspect | Significance | Reference(s) |

| N-Glycosylation | Asn35, Asn80, Asn108 | The three N-linked carbohydrate chains contribute approximately 8 kDa to the total molecular mass of the long form of PRLR. | Crucial for proper folding, stability, and cell surface localization. | |

| Phosphorylation | Ser349 | Phosphorylation of S349 is decreased in malignant breast cells, leading to receptor stabilization and accumulation. | A critical prerequisite for PRLR ubiquitination and degradation. | |

| mRNA Expression | - | PRLR mRNA levels can vary significantly, from ~1,500 to 1 x 10^6 molecules/µg of RNA in normal breast tissues and up to 34.7 x 10^6 molecules/µg of RNA in breast tumors. | Increased expression is often observed in breast cancer. |

Signaling Pathways and Experimental Workflows

The interplay of PTMs in regulating PRLR signaling is complex. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow for studying PRLR PTMs.

Caption: PRLR Signaling and Regulation Pathway.

References

- 1. A pathway map of prolactin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and sequence analysis of prolactin receptor and its differential expression profile at various developmental stages in striped hamsters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prolactin receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to In Vitro and In Vivo Studies of the Prolactin Receptor (PRLR)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed comparison of in vitro and in vivo methodologies for studying the Prolactin Receptor (PRLR). It covers key experimental protocols, quantitative data summaries, and visual representations of signaling pathways and workflows.

Introduction to the Prolactin Receptor (PRLR)

The Prolactin Receptor (PRLR) is a transmembrane protein belonging to the class I cytokine receptor superfamily. It plays a crucial role in a multitude of physiological processes, including lactation, reproduction, and immune modulation.[1][2] The binding of its primary ligand, prolactin (PRL), to pre-dimerized PRLRs on the cell surface induces a conformational change that activates associated intracellular signaling cascades.[2][3]

Dysregulation of PRLR signaling is implicated in the pathology of various diseases, particularly in the development, progression, and chemoresistance of hormone-dependent cancers such as breast, prostate, and ovarian cancer.[1] Consequently, the PRLR signaling axis has become an attractive target for therapeutic intervention. This guide will explore the common in vitro and in vivo approaches used to investigate PRLR function, signaling, and the efficacy of targeted therapeutics.

PRLR Signaling Pathways

Upon ligand binding, PRLR activates several key downstream signaling pathways that regulate cell proliferation, survival, migration, and differentiation. The receptor itself lacks intrinsic kinase activity and relies on the recruitment and activation of Janus kinase 2 (JAK2).

The three primary signaling cascades initiated by PRLR activation are:

-

JAK/STAT Pathway: This is the canonical and most well-characterized PRLR pathway. Activated JAK2 phosphorylates tyrosine residues on the intracellular domain of the PRLR, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes involved in cell growth and differentiation.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: PRLR activation can also stimulate the Ras-Raf-MEK-ERK cascade. This pathway is crucial for regulating cell proliferation and is often implicated in cancer progression.

-

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical downstream effector of PRLR, promoting cell survival, growth, and metabolism.

These pathways are interconnected and subject to complex regulation, including negative feedback by Suppressors of Cytokine Signaling (SOCS) proteins.

In Vitro Studies: Mechanistic Insights in a Controlled Environment

In vitro studies are performed outside of a living organism, typically using immortalized cell lines or primary cells in a controlled laboratory setting. These models are essential for dissecting the molecular mechanisms of PRLR signaling, screening potential drug candidates, and performing detailed dose-response analyses.

Key In Vitro Experimental Models

Commonly used cell lines for PRLR research include:

-

Breast Cancer Cells: T-47D, MCF-7, SKBR-3

-

Rat Pituitary Tumor Cells: GH3

-

Mouse Mammary Epithelial Cells: HC11

-

Pro-B Lymphocytes: BaF3 cells stably expressing PRLR

Common In Vitro Assays and Methodologies

-

Phosphorylation Assays (Western Blot): To determine the activation of signaling pathways, researchers measure the phosphorylation status of key proteins like JAK2, STAT5, ERK, and AKT using phospho-specific antibodies.

-

Cell Proliferation and Viability Assays: These assays (e.g., MTT, CCK-8) quantify the effect of PRLR activation or inhibition on cell growth and survival.

-

Gene Expression Analysis (RT-qPCR): Quantitative real-time PCR is used to measure changes in the mRNA levels of PRLR target genes (e.g., CISH, BCL2) following stimulation or inhibition.

-

Cell Migration and Invasion Assays: Transwell or scratch wound assays are used to assess the impact of PRLR signaling on the metastatic potential of cancer cells.

Quantitative Data from In Vitro Studies

The following tables summarize representative quantitative data from various in vitro studies on PRLR.

Table 1: Inhibition of Cancer Cell Growth by PRLR-Targeted Agents

| Compound | Cell Line | Assay Type | Endpoint | Result (IC50) | Reference |

|---|---|---|---|---|---|

| ABBV-176 (ADC) | Breast Cancer | Viability | Growth Inhibition | 0.0055 - 0.77 nM | |

| ABBV-176 (ADC) | Ovarian Cancer | Viability | Growth Inhibition | 0.16 nM | |

| ABBV-176 (ADC) | Colorectal Cancer | Viability | Growth Inhibition | 0.11 nM | |

| REGN2878-DM1 (ADC) | Breast Cancer | Viability | Cell Death | 0.06 - 0.97 nM |

| SMI-6 | Breast Cancer | Viability | Viability Reduction | ~1-3 µM (Binding Affinity) | |

Table 2: Effects of PRLR Modulation on Cellular Processes

| Cell Line | Treatment | Assay | Measured Effect | Quantitative Change | Reference |

|---|---|---|---|---|---|

| Ovine Granulosa | Prolactin (0.05 µg/mL) | Apoptosis | Apoptosis Rate | Significantly higher vs. control (p<0.05) | |

| Ovine Granulosa | Prolactin | Progesterone Secretion | P4 Concentration | Significantly increased vs. control (p<0.05) | |

| MCF-7 | PRLR Knockout (KO) | Viability | Cell Viability | Significant increase in KO vs. WT (P<0.0001) |

| MCF-7 | PRLR Knockout (KO) | Migration | Wound Closure | Significant increase in KO vs. WT (P<0.0001) | |

In Vivo Studies: Assessing Systemic Effects

In vivo studies are conducted within a whole, living organism, most commonly in animal models like mice. These studies are critical for evaluating the systemic effects, efficacy, and potential toxicity of PRLR-targeted therapies in a complex biological environment that cannot be replicated in vitro.

Key In Vivo Experimental Models

-

Xenograft Models: Human cancer cells (e.g., T-47D, MCF-7) are implanted into immunocompromised mice (e.g., nude mice) to study tumor growth and the effects of anti-cancer agents.

-

Transgenic Mouse Models: Mice are genetically engineered to overexpress PRL or a PRLR antagonist, or to have the Prlr gene knocked out, allowing for the study of PRLR's role in development and disease.

Common In Vivo Methodologies

-

Tumor Growth Measurement: In xenograft models, tumor volume is regularly measured to assess the efficacy of a therapeutic agent.

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Blood and tissue samples are collected to determine how the drug is absorbed, distributed, metabolized, and excreted (PK), and to measure its effect on the target (PD), such as the inhibition of STAT5 phosphorylation in tumor tissue.

-

Phenotypic Analysis: In transgenic models, researchers observe physiological outcomes such as changes in fertility, lactation, or organ development.

-

Immunohistochemistry (IHC): Tissue samples are stained to visualize the expression and localization of PRLR and downstream signaling proteins.

Quantitative Data from In Vivo Studies

The following table summarizes representative quantitative data from in vivo studies on PRLR.

Table 3: Efficacy of PRLR Antagonists on Tumor Growth in Mouse Models

| Model | Treatment | Duration | Measured Effect | Quantitative Change | Reference |

|---|---|---|---|---|---|

| T-47D Xenograft | hPRL-G129R | 7 weeks | Mean Tumor Volume | Inhibited: 79±32 mm³ vs. 124±31 mm³ (control) | |

| T-47D Xenograft | hPRL | 7 weeks | Mean Tumor Volume | Stimulated: 202±62 mm³ vs. 124±31 mm³ (control) | |

| Ovarian Cancer Xenograft | G129R-hPRL (100 µ g/day ) | - | Tumor Weight | Reduced by 50% vs. control | |

| Ovarian Cancer Xenograft | G129R-hPRL + Paclitaxel | - | Tumor Weight | Reduced by >90% vs. control | |

| BC Xenograft | SMI-6 | - | Tumor Growth | Rapid and dramatic suppression |

| Transgenic (PRLR Antagonist) | Constitutive Expression | - | Pituitary Gland Weight | Increased by 25% vs. Wild-Type | |

Comparison: In Vitro vs. In Vivo

Both in vitro and in vivo approaches are indispensable and complementary in PRLR research. In vitro studies provide a controlled environment to elucidate molecular mechanisms, while in vivo studies validate these findings in a physiologically relevant context.

Detailed Experimental Protocols

This section provides generalized methodologies for key experiments cited in this guide. Researchers should optimize these protocols for their specific cell lines, reagents, and equipment.

Protocol: Western Blot for STAT5 Phosphorylation

-

Cell Culture and Treatment: Plate PRLR-expressing cells (e.g., T-47D) and grow to 70-80% confluency. Serum-starve cells overnight to reduce basal signaling. Treat cells with desired concentrations of PRL or inhibitor for specified time points (e.g., 15-60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5 Tyr694) overnight at 4°C. Use an antibody for total STAT5 as a loading control on a separate blot or after stripping.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis is performed using software like ImageJ to quantify the ratio of p-STAT5 to total STAT5.

Protocol: Real-Time Quantitative PCR (RT-qPCR) for Target Gene Expression

-

Cell Culture and Treatment: Culture and treat cells as described in Protocol 6.1 for a longer duration suitable for transcriptional changes (e.g., 6-24 hours).

-

RNA Extraction: Isolate total RNA from harvested cells using a commercial kit (e.g., TRIzol reagent or column-based kits). Treat with DNase I to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., CISH) and a reference gene (e.g., GAPDH), and a SYBR Green or TaqMan-based master mix.

-

Thermal Cycling: Run the reaction on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, extension).

-

Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of the target gene using the ΔΔCq method, normalizing to the reference gene.

Protocol: In Vivo Tumor Xenograft Study

-

Cell Preparation: Culture human breast cancer cells (e.g., MCF-7) and harvest during the logarithmic growth phase. Resuspend cells in a sterile solution like PBS or Matrigel.

-

Animal Model: Use 6-8 week old female immunocompromised mice (e.g., athymic nude or NOD/SCID).

-

Tumor Cell Implantation: Subcutaneously inject approximately 1-5 x 10⁶ cells into the flank or mammary fat pad of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).

-

Treatment Administration: Randomize mice into treatment and control groups. Administer the test compound (e.g., PRLR antagonist) and vehicle control via the appropriate route (e.g., intraperitoneal injection, oral gavage) according to the desired schedule and dose.

-

Endpoint Analysis: Continue treatment for the planned duration (e.g., 4-7 weeks). At the study endpoint, euthanize the mice, excise the tumors, and measure their final weight and volume.

-

Tissue Analysis: Tumors may be fixed in formalin for immunohistochemistry or snap-frozen for Western blot or RT-qPCR analysis to assess target engagement and downstream effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Prolactin receptor signaling: A novel target for cancer treatment - Exploring anti-PRLR signaling strategies [frontiersin.org]

- 3. Dynamic Regulation of JAK-STAT Signaling Through the Prolactin Receptor Predicted by Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Unraveling "Prrvrlk": A Case of Mistaken Identity in Cell Culture Research

Initial investigations into "Prrvrlk" for cell culture applications have yielded no identification of a compound, protein, or reagent with this designation in scientific literature or commercial databases. The term does not correspond to any known entity within the fields of molecular biology, pharmacology, or cell science.

It is highly probable that "this compound" is a typographical error. A likely candidate for the intended term is Pervanadate , a widely used laboratory reagent in cell culture experiments. Pervanadate is a potent inhibitor of protein tyrosine phosphatases (PTPs), enzymes that remove phosphate groups from tyrosine residues on proteins. By inhibiting PTPs, pervanadate treatment leads to a global increase in protein tyrosine phosphorylation, thereby amplifying signals from various cellular pathways. This makes it a valuable tool for studying signaling events, particularly those mediated by receptor tyrosine kinases (RTKs).

This document will proceed under the assumption that the intended topic was the use of Pervanadate . Below are the detailed application notes, protocols, and pathway diagrams relevant to its use in a research setting.

Application Notes: Pervanadate in Cell Signaling Studies

Primary Application: Potent inhibitor of protein tyrosine phosphatases (PTPs).

Mechanism of Action: Pervanadate is formed by the reaction of sodium orthovanadate (Na₃VO₄) with hydrogen peroxide (H₂O₂). The resulting peroxovanadium compounds mimic the transition state of phosphate during hydrolysis, leading to the irreversible oxidative inactivation of the catalytic cysteine residue within the active site of most PTPs. This inhibition results in a sustained or enhanced state of tyrosine phosphorylation of cellular proteins.

Key Research Uses:

-

Studying Kinase Pathways: By preventing dephosphorylation, pervanadate treatment can "trap" proteins in their phosphorylated, active (or inactive) state, facilitating the study of kinase cascades and substrate identification.

-

Mimicking Growth Factor Signaling: It is often used to simulate the effects of growth factors or cytokines that activate receptor tyrosine kinases (RTKs), such as the insulin receptor or EGF receptor, without the need for the ligand itself.

-

Investigating Cellular Processes: Pervanadate has been employed to study a wide range of cellular responses, including proliferation, differentiation, apoptosis, and metabolic regulation, which are governed by tyrosine phosphorylation.

-

Enhancing Phospho-Protein Detection: It is frequently used prior to cell lysis to preserve the phosphorylation status of proteins for downstream analysis by Western blotting or mass spectrometry.

Important Considerations:

-

Toxicity: Pervanadate is toxic to cells at high concentrations or with prolonged exposure. It is crucial to determine the optimal concentration and treatment time for each cell type and experimental endpoint through dose-response and time-course experiments.

-

Instability: Pervanadate solutions are unstable and must be prepared fresh immediately before each experiment.

-

Non-Specific Effects: As a pan-PTP inhibitor, pervanadate lacks specificity and will affect numerous signaling pathways simultaneously. This can make data interpretation complex, and results should be confirmed with more specific inhibitors or genetic approaches where possible.

Experimental Protocols

Protocol 1: Preparation of a 100X Pervanadate Stock Solution (10 mM)

This protocol details the preparation of a concentrated stock solution that can be diluted into cell culture media for experiments.

Materials:

-

Sodium Orthovanadate (Na₃VO₄)

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

HEPES buffer (1 M, pH 7.4)

-

Nuclease-free water

Procedure:

-

Prepare a 100 mM solution of sodium orthovanadate in nuclease-free water. Heat gently (e.g., to 50°C) to fully dissolve. The solution should be clear and colorless.

-

Allow the vanadate solution to cool to room temperature.

-

In a separate tube, dilute the 30% H₂O₂ stock to a 100 mM working solution in nuclease-free water.

-

To prepare the 10 mM Pervanadate stock, mix the following in a microfuge tube:

-

100 µL of 100 mM Sodium Orthovanadate

-

800 µL of Nuclease-free water

-

100 µL of 100 mM Hydrogen Peroxide

-

-

Incubate the mixture at room temperature for 15 minutes. During this time, the solution will typically turn a yellowish-orange color, indicating the formation of pervanadate complexes.

-

The 10 mM pervanadate stock solution is now ready for immediate use. Do not store this solution.

Protocol 2: Stimulation of Cultured Cells to Analyze Protein Tyrosine Phosphorylation

This protocol provides a general workflow for treating adherent cells with pervanadate and preparing lysates for analysis (e.g., by Western blot).

Materials:

-

Adherent cells cultured in appropriate vessels (e.g., 6-well plates).

-

Serum-free cell culture medium.

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Freshly prepared 10 mM Pervanadate stock solution (from Protocol 1).

-

RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitors (including sodium orthovanadate).

Procedure:

-

Cell Seeding: Seed cells at a density that will result in 70-80% confluency on the day of the experiment.

-

Serum Starvation (Optional but Recommended): To reduce basal phosphorylation levels, aspirate the growth medium and replace it with serum-free medium. Incubate for 4-18 hours (duration is cell-type dependent).

-

Pervanadate Treatment:

-

Dilute the freshly prepared 10 mM pervanadate stock solution directly into pre-warmed serum-free medium to achieve the desired final concentration (e.g., 100 µM). A typical starting range is 50-200 µM.

-

Aspirate the starvation medium from the cells and replace it with the pervanadate-containing medium.

-

Incubate the cells for the desired time period. A common starting point is 15-30 minutes.

-

-

Terminating the Experiment:

-

Place the culture plate on ice.

-

Aspirate the pervanadate-containing medium.

-

Wash the cells twice with ice-cold PBS to remove residual medium.

-

-

Cell Lysis:

-

Aspirate the final PBS wash completely.

-

Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a 6-well plate).

-

Scrape the cells using a cell scraper and transfer the resulting lysate to a pre-chilled microfuge tube.

-

-

Lysate Processing:

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

-

-

Downstream Analysis: Determine the protein concentration of the lysate (e.g., using a BCA assay). The samples are now ready for analysis by SDS-PAGE and Western blotting with phospho-tyrosine specific antibodies.

Data Presentation

The effects of pervanadate are typically quantified by measuring the phosphorylation level of specific proteins. The data below is a representative example of what might be obtained from a dose-response experiment analyzed by densitometry of a Western blot.

| Pervanadate Conc. (µM) | Treatment Time (min) | Target Protein (e.g., ERK1/2) Phosphorylation (Fold Change vs. Control) | Cell Viability (%) |

| 0 (Control) | 15 | 1.0 | 98 |

| 50 | 15 | 4.5 | 95 |

| 100 | 15 | 8.2 | 91 |

| 200 | 15 | 8.5 | 82 |

| 100 | 30 | 11.3 | 75 |

Visualizations: Signaling and Workflow Diagrams

Caption: Pervanadate inhibits PTPs, increasing protein tyrosine phosphorylation.

Caption: Workflow for cell treatment with pervanadate for protein analysis.

Application Note: A Comprehensive Protocol for Protein Analysis via Western Blot

Audience: Researchers, scientists, and drug development professionals.

Note on "Prrvrlk": The term "this compound" did not correspond to a recognized protein in scientific literature or databases. Therefore, this document provides a comprehensive and adaptable experimental protocol for the Western blot analysis of a generic protein of interest. Researchers should substitute "Protein of Interest" with their specific target protein and optimize the protocol accordingly.

Introduction to Western Blotting

Western blotting is a cornerstone immunoassay technique used to detect and quantify specific proteins within a complex mixture, such as a cell lysate or tissue homogenate.[1][2] The method involves separating proteins by their molecular weight using polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins to a solid support membrane (typically nitrocellulose or PVDF), and then probing the membrane with antibodies specific to the target protein.[1][2] Detection is typically achieved using chemiluminescence or fluorescence, allowing for the visualization and quantification of the protein of interest.[2] This technique is invaluable for assessing protein expression levels, post-translational modifications, and protein-protein interactions.

Experimental Workflow Diagram

The diagram below outlines the major steps in the Western blot procedure, from sample preparation to final data analysis.

Caption: General workflow for the Western blot experimental protocol.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a Western blot. Optimization of specific steps, such as antibody concentrations and incubation times, is recommended for each target protein.

Sample Preparation: Lysis and Quantification

-

Cell Lysis:

-

Place cell culture dishes on ice and wash cells with ice-cold Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS).

-

Aspirate the buffer and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Agitate the lysate for 30 minutes at 4°C.

-

Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (containing the soluble protein) to a new, pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.

-

Normalize all sample concentrations by diluting with lysis buffer to ensure equal protein loading in the subsequent steps.

-

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

-

Sample Preparation for Loading:

-

Mix a calculated volume of protein lysate (typically 20-50 µg of total protein) with 4x Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes to denature the proteins.

-

Briefly centrifuge the samples to collect the contents at the bottom of the tube.

-

-

Gel Electrophoresis:

-

Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. The percentage of acrylamide in the gel should be chosen based on the molecular weight of the protein of interest.

-

Run the gel in 1x running buffer, initially at a low voltage (e.g., 80V) until the samples enter the resolving gel, then increase to a higher voltage (e.g., 120-150V).

-

Protein Transfer

-

Membrane Activation (for PVDF):

-

Activate the PVDF membrane by immersing it in 100% methanol for 1-2 minutes.

-

Equilibrate the membrane in 1x transfer buffer for at least 5-10 minutes. Nitrocellulose membranes do not require methanol activation.

-

-

Assembly and Transfer:

-

Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are trapped between the gel and the membrane.

-

Place the stack in a transfer apparatus filled with cold 1x transfer buffer.

-